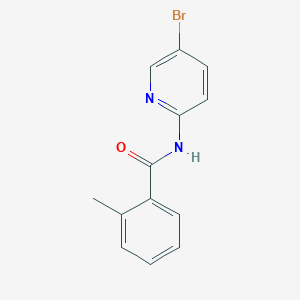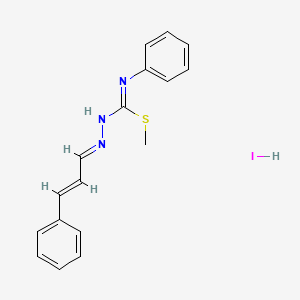
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide, also known as DMEMB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which are important mediators of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has several advantages as a research tool. This compound is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, this compound has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound. Several studies have shown that small modifications to the structure of this compound can lead to significant improvements in anticancer activity. Another area of interest is the investigation of the mechanism of action of this compound. A better understanding of how this compound works at the molecular level could lead to the development of more effective therapeutic agents. Finally, there is also interest in exploring the potential of this compound for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been described in several research papers. One of the most common methods involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been studied extensively in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Propiedades
IUPAC Name |
3,5-dichloro-4-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-16-14(18)8-13(9-15(16)19)17(21)20-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBKXLNKFYWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

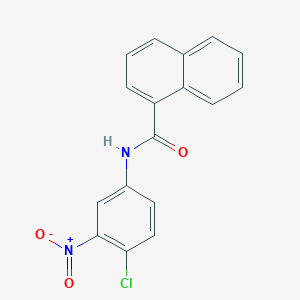
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)


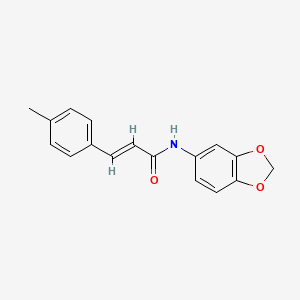
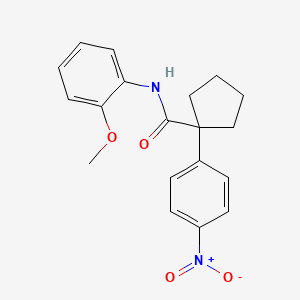
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
